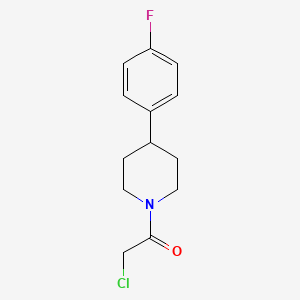
2-Chloro-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone is a chemical compound that is commonly referred to as CFPE. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. CFPE is a highly potent compound that has been shown to have a wide range of effects on the body, including both biochemical and physiological effects. In
作用机制
The mechanism of action of CFPE is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. CFPE has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes. CFPE has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CFPE has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. CFPE has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, CFPE has been shown to have potential therapeutic effects on neurological disorders such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using CFPE in lab experiments is its high potency. CFPE is a highly potent compound that can be used at low concentrations, which can help reduce the cost of experiments. However, one of the limitations of using CFPE in lab experiments is its toxicity. CFPE has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CFPE. One area of research is the development of more potent and selective sigma-1 receptor ligands. Another area of research is the investigation of the potential therapeutic effects of CFPE on neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to investigate the potential use of CFPE as an anti-tumor agent.
合成方法
The synthesis of CFPE involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of piperidine with 4-fluorobenzaldehyde in the presence of a catalyst to form 4-(4-fluorophenyl)piperidine. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base to form CFPE. The final product is purified by recrystallization to obtain a high purity compound.
科学研究应用
CFPE has been used in scientific research for its potential therapeutic properties. It has been shown to have a wide range of effects on the body, including both biochemical and physiological effects. CFPE has been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been shown to have potential therapeutic effects on neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-9-13(17)16-7-5-11(6-8-16)10-1-3-12(15)4-2-10/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKAMYJSDWOSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)


![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)
![2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)
![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)
![2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B7628199.png)
![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628206.png)
![2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole](/img/structure/B7628214.png)
